3-(4-(methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide
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Overview
Description
3-(4-(methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 3-(4-(methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the formation of the thiophene and pyridine rings, followed by their functionalization and coupling to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
3-(4-(methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Researchers are exploring its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: There is interest in its potential therapeutic applications, including its use as a lead compound in drug discovery programs aimed at treating various diseases.
Industry: The compound’s unique structural features make it useful in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-(4-(methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
When compared to similar compounds, 3-(4-(methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide stands out due to its unique combination of aromatic and heterocyclic structures. Similar compounds include:
- 3-(4-(methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- 3-(4-(methylthio)phenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)butanamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and applications .
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-24-17-9-6-15(7-10-17)8-11-19(23)22-14-16-4-2-12-21-20(16)18-5-3-13-25-18/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXQALQTBPBIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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